2-Cyclopropylmorpholine hydrochloride
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Overview
Description
2-Cyclopropylmorpholine hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a morpholine derivative, characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the morpholine ring. This compound is typically found in solid form and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-Cyclopropylmorpholine hydrochloride involves the reaction of cyclopropylamine with morpholine under specific conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-Cyclopropylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or the morpholine ring can be substituted with other functional groups.
Scientific Research Applications
2-Cyclopropylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in biochemical studies to investigate the interactions of morpholine derivatives with biological targets. It can serve as a probe to study enzyme mechanisms and receptor binding.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor in the synthesis of pharmaceutical compounds. It may have potential as an intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and the morpholine ring contribute to its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Cyclopropylmorpholine hydrochloride can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which lacks the cyclopropyl group. It is widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom. It is used as a catalyst and a reagent in organic synthesis.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group.
The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties, making it distinct from other morpholine derivatives. This uniqueness can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
2-cyclopropylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-8-3-4-9-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCZJULJZGXNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044705-23-7 |
Source
|
Record name | 2-cyclopropylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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